4,4-Dimethyldihydrothiophen-3(2h)-one 1,1-dioxide
Description
4,4-Dimethyldihydrothiophen-3(2H)-one 1,1-dioxide is a saturated thiophene derivative with two methyl substituents at the 4-position and a sulfone group. This compound belongs to the class of thiophene 1,1-dioxides, which are characterized by their electron-deficient sulfur-containing heterocycles. The sulfone group enhances stability and influences reactivity by acting as an electron-withdrawing moiety.
Properties
IUPAC Name |
4,4-dimethyl-1,1-dioxothiolan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-6(2)4-10(8,9)3-5(6)7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTBHDVGWXIAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)CC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277517 | |
| Record name | 4,4-dimethyldihydrothiophen-3(2h)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5324-60-7 | |
| Record name | NSC51004 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC2710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-dimethyldihydrothiophen-3(2h)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyldihydrothiophen-3(2h)-one 1,1-dioxide typically involves the oxidation of its corresponding thioether precursor. One common method is the oxidation of 4,4-dimethylthiophene using oxidizing agents such as hydrogen peroxide or peracetic acid under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using more efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyldihydrothiophen-3(2h)-one 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenation reactions using chlorine or bromine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of the corresponding thioether or reduced sulfur compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,4-Dimethyldihydrothiophen-3(2h)-one 1,1-dioxide has several scientific research applications across various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and oxidative stress-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,4-Dimethyldihydrothiophen-3(2h)-one 1,1-dioxide exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes. The specific molecular targets and pathways involved depend on the biological context and the specific application.
Comparison with Similar Compounds
Data Tables
Table 2: Reactivity Comparison
| Compound | Key Reactions | Regioselectivity Notes |
|---|---|---|
| 4,4-Dimethyldihydrothiophen-3(2H)-one 1,1-dioxide | Nucleophilic substitution at C3 | Steric hindrance from 4-Me groups limits reactivity |
| 1,2,5-Thiadiazole 1,1-dioxides | Oxidative cyclocondensation | Sensitive to para-substituents |
| Benzo[b]thiophen-3(2H)-one 1,1-dioxide | Schiff base formation with metal ions | Enhanced by aromatic conjugation |
Biological Activity
4,4-Dimethyldihydrothiophen-3(2H)-one 1,1-dioxide (CAS No. 5324-60-7) is a sulfur-containing heterocyclic compound with potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H10O3S
- Molecular Weight : 162.2068 g/mol
- Boiling Point : Not available
- Solubility : Highly soluble in water and organic solvents
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing inhibitory effects that suggest its potential use as an antimicrobial agent.
Antioxidant Activity
The compound has demonstrated antioxidant properties in vitro. It scavenges free radicals, which can contribute to oxidative stress-related diseases. This activity is attributed to its ability to donate electrons and stabilize free radicals.
Anti-inflammatory Effects
Research indicates that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal models, it has been shown to reduce inflammation markers, suggesting its potential therapeutic application in inflammatory diseases.
The biological activities of this compound are believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the inflammatory response.
- Modulation of Cell Signaling Pathways : It may affect pathways related to oxidative stress and inflammation, leading to reduced cellular damage.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various concentrations of this compound against Staphylococcus aureus. The results showed a dose-dependent inhibition with a minimum inhibitory concentration (MIC) of 50 µg/mL.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 25 | 10 |
| 50 | 15 |
| 100 | 20 |
Study 2: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity using the DPPH radical scavenging assay, the compound exhibited significant scavenging activity with an IC50 value of 30 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
| Sample | IC50 (µg/mL) |
|---|---|
| Ascorbic Acid | 25 |
| Compound | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
